molecular formula C12H18N2O3S B14363815 5-Amino-2-(cyclohexylamino)benzene-1-sulfonic acid CAS No. 94411-82-2

5-Amino-2-(cyclohexylamino)benzene-1-sulfonic acid

Cat. No.: B14363815
CAS No.: 94411-82-2
M. Wt: 270.35 g/mol
InChI Key: SMGLUIQQKIYOCF-UHFFFAOYSA-N
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Description

5-Amino-2-(cyclohexylamino)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an amino group, a cyclohexylamino group, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(cyclohexylamino)benzene-1-sulfonic acid typically involves the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The benzene ring is sulfonated using sulfuric acid to introduce the sulfonic acid group.

    Amination: The cyclohexylamino group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are critical for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(cyclohexylamino)benzene-1-sulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents.

    Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sulfuric acid, chlorosulfonic acid.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

5-Amino-2-(cyclohexylamino)benzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-(cyclohexylamino)benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cyclohexylamino group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-sulfobenzoic acid: Similar structure but lacks the cyclohexylamino group.

    4-Amino-3-sulfobenzoic acid: Similar structure with different positions of the amino and sulfonic acid groups.

    Cyclohexylamine: Contains the cyclohexylamino group but lacks the aromatic ring and sulfonic acid group.

Uniqueness

5-Amino-2-(cyclohexylamino)benzene-1-sulfonic acid is unique due to the presence of both the cyclohexylamino group and the sulfonic acid group on the benzene ring

Properties

CAS No.

94411-82-2

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

5-amino-2-(cyclohexylamino)benzenesulfonic acid

InChI

InChI=1S/C12H18N2O3S/c13-9-6-7-11(12(8-9)18(15,16)17)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5,13H2,(H,15,16,17)

InChI Key

SMGLUIQQKIYOCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)N)S(=O)(=O)O

Origin of Product

United States

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